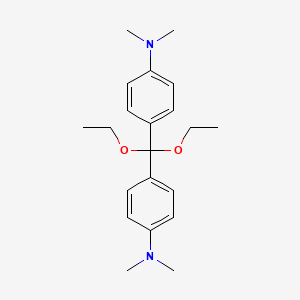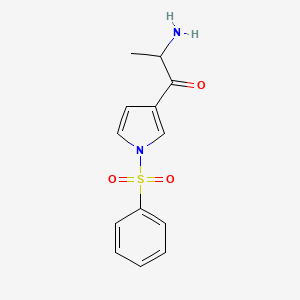
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-: is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structure, which includes an amino group, a ketone group, and a phenylsulfonyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a suitable sulfonyl chloride, followed by the introduction of the amino and ketone groups. The reaction conditions typically include:
Starting Materials: Pyrrole, phenylsulfonyl chloride, and appropriate reagents for introducing the amino and ketone groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the range of 0-50°C, and may require the use of catalysts or specific solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-quality starting materials and reagents.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or sulfides.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Bind to and modulate the activity of various receptors in biological systems.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.
Properties
CAS No. |
109482-82-8 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-amino-1-[1-(benzenesulfonyl)pyrrol-3-yl]propan-1-one |
InChI |
InChI=1S/C13H14N2O3S/c1-10(14)13(16)11-7-8-15(9-11)19(17,18)12-5-3-2-4-6-12/h2-10H,14H2,1H3 |
InChI Key |
GNUBXIKLLAADKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
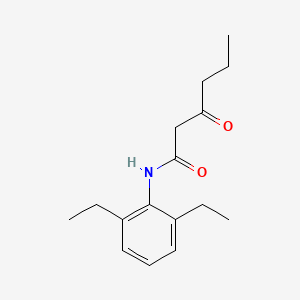
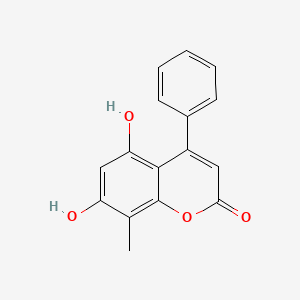
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)

![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
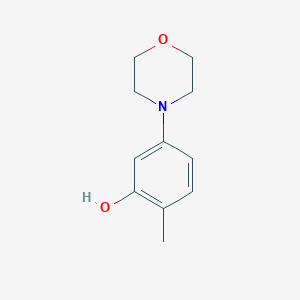
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
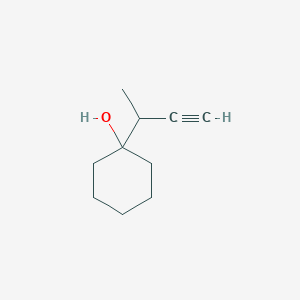
![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
